molecular formula C13H13N3O B2570479 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone CAS No. 75380-54-0

1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone

Cat. No.: B2570479
CAS No.: 75380-54-0
M. Wt: 227.267
InChI Key: HXUOBVIVDMTQLB-UHFFFAOYSA-N
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Description

1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone (CAS 75380-54-0) is a high-purity chemical building block for research and development. This compound belongs to the class of pyrazolo-benzimidazole hybrids, which are recognized in medicinal chemistry as promising scaffolds for developing novel bioactive molecules . These hybrid structures are designed by combining two therapeutically active moieties—pyrazole and benzimidazole—into a single molecular framework, which can result in enhanced or novel pharmacological properties compared to the individual heterocycles . Recent scientific literature highlights that such pyrazolo-benzimidazole hybrids are of significant interest for their potential antimicrobial properties. Specifically, related compounds have demonstrated potent in vitro antibacterial and antibiofilm activity against Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis , as well as Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa . The mechanism of action for this class of compounds is under investigation but is often associated with the disruption of key bacterial cellular processes . Researchers utilize this chemical in heterocyclic chemistry to synthesize new derivatives, study structure-activity relationships (SAR), and explore mechanisms of action in various biological assays . It is supplied with a typical purity of 97% and should be handled with care, as it may be harmful if swallowed and cause skin and eye irritation . This product is intended for research purposes only and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Properties

IUPAC Name

1-(2,4-dimethylpyrazolo[1,5-a]benzimidazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-8-12(9(2)17)13-15(3)10-6-4-5-7-11(10)16(13)14-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUOBVIVDMTQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3N(C2=C1C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30971991
Record name 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5655-67-4
Record name 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30971991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2,4-dimethylpyrazole with o-phenylenediamine, followed by acylation with ethanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is common to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone has been studied for its potential as an anticancer , antiviral , and antimicrobial agent . The compound's ability to inhibit specific enzymes and receptors involved in disease progression is a focal point of research.

Case Study: Antimicrobial Activity
A study evaluated the antibacterial and antibiofilm activities of pyrazole derivatives, including this compound. The compound exhibited significant antibacterial activity against various Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.062 to 0.25 µg/mL .

Material Science

The compound's unique photophysical properties make it suitable for applications in developing fluorescent probes and organic light-emitting diodes (OLEDs) . Its ability to emit light upon excitation is harnessed in advanced material applications.

Table 1: Photophysical Properties

PropertyValue
Emission Wavelength480 nm
Quantum Yield0.65
Solubility in WaterLow (0.01 g/L)

Organic Synthesis

This compound serves as a building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions such as oxidation and reduction, making it versatile for organic synthesis.

Table 2: Reaction Types

Reaction TypeDescription
OxidationAldehyde group can be oxidized to carboxylic acid
ReductionCan be reduced to primary alcohol
SubstitutionNucleophilic substitution on the pyrazole ring

Mechanism of Action

The mechanism by which 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone exerts its effects is often related to its interaction with biological macromolecules. It can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various molecular targets, including proteins and nucleic acids, influencing pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table highlights key structural differences and properties between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Core Structure Substituents Notable Properties
1-(2,4-Dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone C₁₃H₁₃N₃O* ~227.26 Pyrazolo[1,5-a]benzimidazole 2,4-dimethyl; 3-ethanone High aromaticity, moderate polarity
1-(2-Methylpyrazolo[1,5-a]pyridin-3-yl)ethanone C₁₀H₁₀N₂O 174.20 Pyrazolo[1,5-a]pyridine 2-methyl; 3-ethanone Lower MW, enhanced solubility
1-[2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone C₁₅H₁₁ClN₄O 298.72 Pyrazolo[1,5-a]pyrimidine 7-methyl; 6-ethanone; 4-Cl-phenyl Increased lipophilicity
1-(6-Methoxypyrazolo[1,5-b]pyridazin-3-yl)ethanone C₉H₉N₃O₂ 191.19 Pyrazolo[1,5-b]pyridazine 6-methoxy; 3-ethanone Electron-donating methoxy group

Key Observations:

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity, while methoxy groups (e.g., ) improve solubility. The dimethyl groups in the target compound may sterically hinder interactions but reduce polarity.

Biological Activity

1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone is a heterocyclic compound characterized by a fused pyrazole and benzimidazole structure. Its molecular formula is C13_{13}H13_{13}N3_3O, and it has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies.

  • Molecular Weight : 227.26 g/mol
  • CAS Number : 5655-67-4
  • Physical State : Solid at room temperature
  • Melting Point : Approximately 248.8°C

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on cellular mechanisms.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MIA PaCa-2 (pancreatic cancer), A549 (lung cancer), HCC827 (lung cancer)
  • Mechanism of Action : The compound appears to inhibit mTORC1 activity, a crucial pathway in cell growth and proliferation. This inhibition leads to increased autophagy and disrupted autophagic flux under starvation conditions .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown:

  • Activity Against Bacteria : Effective against Gram-positive and Gram-negative bacteria.
  • Testing Method : Broth microdilution testing was employed to assess the minimum inhibitory concentrations (MICs) against Escherichia coli and Staphylococcus aureus.

Structure-Activity Relationship (SAR)

The structure of this compound suggests that specific substitutions on the pyrazole ring can significantly alter its biological activity. Preliminary SAR studies indicate that modifications can enhance potency against various targets.

Table of Key Findings

StudyCompound TestedCell LineIC50 Value (µM)Mechanism of Action
1-(2,4-dimethyl...)MIA PaCa-2<0.5mTORC1 inhibition
Similar BenzimidazolesA5496.26 ± 0.33Autophagy modulation
Pyrazole derivativesHCC82720.46 ± 8.63DNA binding

Detailed Research Findings

  • Antiproliferative Activity : Compounds related to the pyrazolo-benzimidazole scaffold have shown potent antiproliferative effects in both 2D and 3D cell culture models. The IC50 values indicate strong efficacy in inhibiting cancer cell growth compared to standard treatments .
  • Autophagy Modulation : The modulation of autophagy pathways by these compounds presents a novel mechanism for anticancer activity, suggesting that they may act as dual inhibitors of cell growth and inducers of autophagic processes .
  • DNA Interaction Studies : Some studies have indicated that these compounds can bind to DNA, affecting the function of DNA-dependent enzymes, which could contribute to their anticancer properties .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone, and what key intermediates are involved?

  • Methodology : Multi-component reactions (MCRs) are commonly employed for pyrazolo-benzimidazole scaffolds. For example, reacting substituted pyrazoles with aldehydes and ketones in ethanol containing triethylamine can yield fused heterocycles (e.g., pyrazoloquinolines) . Chloroacetone or acetylating agents may introduce the ethanone moiety, as seen in triazolobenzimidazole syntheses .
  • Optimization : Adjust solvent polarity (e.g., dry acetone for nucleophilic substitutions) and catalyst loading (e.g., K₂CO₃ for SN2 reactions) to improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

  • Key Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methyl/ethyl groups (δ 1.2–2.5 ppm). The ethanone carbonyl typically appears at δ 190–210 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm the ketone (C=O stretch at ~1700 cm⁻¹) and aromatic C-H/N-H stretches .
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. How can researchers modify substituents on the pyrazolo-benzimidazole core to explore structure-activity relationships (SAR)?

  • Approach :

  • Introduce halogen or electron-withdrawing groups (e.g., Cl, NO₂) at the 2- or 4-position via electrophilic substitution .
  • Replace the ethanone group with esters or amides using acyl chloride or nucleophilic acyl substitution .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected downfield shifts or missing peaks) be resolved during characterization?

  • Troubleshooting :

  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in aromatic regions .
  • Perform X-ray crystallography to confirm regiochemistry if synthetic ambiguity exists (e.g., distinguishing N-methyl vs. C-methyl positions) .
  • Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts) .

Q. What mechanistic insights govern the reactivity of the ethanone group in this compound during functionalization?

  • Reactivity Profile :

  • The ketone can undergo reduction (e.g., NaBH₄→secondary alcohol) or condensation (e.g., with hydrazines to form hydrazones) .
  • Steric hindrance from the dimethyl groups may slow nucleophilic attacks; use bulky reagents (e.g., LDA) for deprotonation .
    • Computational Aid : Employ molecular docking or MD simulations to predict binding conformations if the compound is bioactive .

Q. How can researchers address discrepancies in reported reaction yields or purity when replicating literature protocols?

  • Strategies :

  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure product .
  • Byproduct Analysis : Monitor side reactions (e.g., over-oxidation) via TLC or LC-MS. For example, triethylamine in ethanol may promote unexpected ring-opening in MCRs .

Key Recommendations

  • Prioritize multi-step purification for complex mixtures.
  • Validate synthetic protocols with control experiments (e.g., omitting catalysts to identify side reactions) .
  • Collaborate with computational chemists to model reaction pathways and optimize conditions .

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